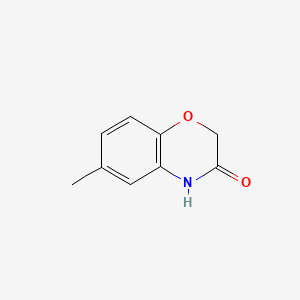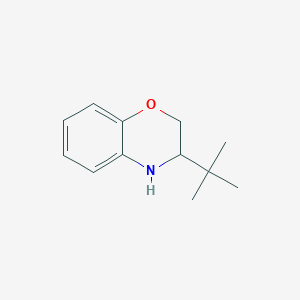![molecular formula C9H10BrNO4S B1333109 2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid CAS No. 250714-65-9](/img/structure/B1333109.png)
2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid
Overview
Description
2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid is a compound that can be associated with the field of amino acid derivatives and sulfonamides. While the provided papers do not directly discuss this compound, they offer insights into related chemical processes and analytical methods that can be applied to similar compounds. For instance, the determination of amino acids using chromatographic methods and the derivatization of carboxylic acids for spectrophotometric detection in high-performance liquid chromatography (HPLC) are relevant to the analysis of such a compound.
Synthesis Analysis
The synthesis of related compounds involves several steps, including protection of functional groups, reactions with halides, and the use of catalysts or reagents to facilitate the transformation. For example, the synthesis of bromoamine acid from 1-aminoanthraquinone-2,4-disulfonic acid involves desulfonation followed by bromination . Similarly, the preparation of carboxylic acid derivatives involves the reaction of carboxylate salts with reagents like 4'-bromophenacyl triflate . These methods could potentially be adapted for the synthesis of 2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid.
Molecular Structure Analysis
The molecular structure of 2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid would consist of a bromophenyl group attached to a sulfonyl group, which is then linked to an amino group that is part of the propanoic acid structure. The papers provided do not directly analyze the molecular structure of this compound, but techniques such as HPLC and the study of reaction mechanisms are crucial for understanding the behavior and properties of similar molecular structures.
Chemical Reactions Analysis
The chemical reactions involving compounds with bromine, sulfonic, and carboxylic acid groups are complex and can include substitutions, eliminations, and additions. The bromination mechanism of 1-aminoanthraquinone-2,4-disulfonic acid and the derivatization of carboxylic acids provide examples of such reactions. These studies help in understanding how 2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid might react under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like 2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid can be inferred from the properties of similar compounds. The chromatographic separation of amino acids and the stability of reagents used in derivatization are indicative of the solubility, stability, and reactivity of such compounds. Additionally, the use of indium-mediated allylation suggests potential reactivity pathways for the synthesis or modification of the compound .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : The compound 2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid is involved in the synthesis of regiospecific compounds, with its structure being confirmed by single-crystal X-ray analysis. This analysis revealed the compound's extensive use of hydrogen bonding and unique crystallization properties (Kumarasinghe et al., 2009).
Biological Evaluation and Potential Applications
Antimicrobial and Antioxidant Activities : Research has shown the potential of derivatives of 2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid for developing antimicrobial agents, particularly against Gram-positive pathogens. These compounds have demonstrated antimicrobial action, antioxidant activity, and toxicity on freshwater organisms (Apostol et al., 2022).
Antibacterial and Antifungal Properties : Modified hydrogels containing 2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid derivatives have been evaluated for their antibacterial and antifungal activities, demonstrating potential for medical applications (Aly & El-Mohdy, 2015).
Chemical Properties and Reactions
Role in Synthesis of Amino Acid Derivatives : The compound plays a role in the synthesis of α-sulfanyl-β-amino acid derivatives, which are important building blocks for pharmaceuticals with biological activity (Kantam et al., 2010).
Involvement in Bromophenol Derivatives : It is also used in the synthesis of bromophenol derivatives from red algae, although these compounds were found inactive against certain human cancer cell lines and microorganisms (Zhao et al., 2004).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-7(10)3-5-8/h2-6,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXYHNYHRSZPBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377533 | |
| Record name | 2-{[(4-bromophenyl)sulfonyl]amino}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid | |
CAS RN |
250714-65-9 | |
| Record name | N-[(4-Bromophenyl)sulfonyl]alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=250714-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[(4-bromophenyl)sulfonyl]amino}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)





![2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide](/img/structure/B1333058.png)
